(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
CAS No.: 304895-54-3
Cat. No.: VC7297020
Molecular Formula: C20H18N2OS
Molecular Weight: 334.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304895-54-3 |
|---|---|
| Molecular Formula | C20H18N2OS |
| Molecular Weight | 334.44 |
| IUPAC Name | (E)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C20H18N2OS/c1-15-7-9-17(10-8-15)13-18-14-21-20(24-18)22-19(23)12-11-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,22,23)/b12-11+ |
| Standard InChI Key | PBJQLPMFWQAJAB-VAWYXSNFSA-N |
| SMILES | CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (E)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide, reflecting its thiazole ring substituted at position 5 with a 4-methylbenzyl group and at position 2 with an α,β-unsaturated amide side chain . Its molecular formula, , confirms the presence of 20 carbon atoms, 18 hydrogens, 2 nitrogens, 1 oxygen, and 1 sulfur atom .
Structural Depiction and Stereochemistry
The compound’s structure comprises three key regions:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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4-Methylbenzyl substituent: A para-methyl-substituted benzyl group attached to the thiazole’s C5 position.
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(E)-Cinnamamide side chain: A trans-configured enamide group linking the thiazole’s N2 to a phenyl ring via a conjugated double bond .
The (E)-configuration of the enamide moiety is critical for maintaining planarity, which may influence biological interactions such as hydrogen bonding or π-stacking.
Table 1: Key Identifiers of (2E)-N-[5-(4-Methylbenzyl)-1,3-Thiazol-2-yl]-3-Phenylprop-2-enamide
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 304895-54-3 | |
| Molecular Weight | 334.44 g/mol | |
| SMILES | CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 | |
| InChI Key | PBJQLPMFWQAJAB-VAWYXSNFSA-N |
Synthesis and Characterization
Synthetic Pathways
While explicit details are sparse, the synthesis likely involves sequential functionalization of the thiazole core. A plausible route includes:
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Thiazole Formation: Condensation of a thiourea derivative with α-halo ketones to construct the thiazole ring.
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Benzylation: Introduction of the 4-methylbenzyl group via alkylation or Friedel-Crafts acylation.
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Enamide Coupling: Amidation of the thiazole’s amine with (E)-cinnamic acid using coupling agents like EDCl/HOBt.
Challenges in synthesis include controlling stereochemistry during enamide formation and avoiding side reactions at the thiazole’s reactive sulfur atom.
Analytical Characterization
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Spectroscopy: NMR would reveal aromatic protons (δ 7.0–8.0 ppm), thiazole protons (δ 6.5–7.5 ppm), and the trans-vinylic coupling constant () .
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 334.44 [M+H] .
Physicochemical Properties
Solubility and Partition Coefficients
Experimental solubility data remain unavailable, but predictive models suggest:
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logP: ~3.5–4.0 (indicating moderate lipophilicity).
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logS: <-4.0 (poor aqueous solubility), necessitating formulation aids like cyclodextrins or nanoemulsions.
Stability Considerations
The enamide’s conjugated double bond may confer sensitivity to UV light or oxidative conditions, requiring storage in inert atmospheres.
| Target | Proposed Mechanism | Structural Basis |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Competitive inhibition via π-stacking | Aromatic and enamide groups |
| Bacterial Dihydrofolate Reductase | Blocking folate binding | Thiazole’s nitrogen lone pairs |
Challenges in Pharmacological Profiling
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Synthetic Complexity: Multi-step synthesis limits large-scale production for in vivo studies.
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Absence of ADMET Data: No published reports on absorption, metabolism, or toxicity hinder preclinical development.
Future Directions and Research Opportunities
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Synthetic Optimization: Develop stereoselective routes using asymmetric catalysis or flow chemistry.
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Computational Modeling: Perform molecular docking to identify high-probability biological targets.
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Fragment-Based Drug Design: Modify the benzyl or enamide groups to enhance solubility or potency.
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